6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline

Phosphodiesterase Inhibition cAMP Enzyme Assay

Choose 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline (CAS 10172-39-1) for its unique 6,7-dimethoxy substitution pattern essential for high enantioselectivity in asymmetric hydrogenation and anticancer/anti-inflammatory activity. Avoid generic substitutes; the precise methoxy positions are critical for reproducible catalytic results and biological activity. Ideal for PDE inhibitor design and chiral tetrahydroisoquinoline synthesis. Request quote today.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 10172-39-1
Cat. No. B161387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline
CAS10172-39-1
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3)OC
InChIInChI=1S/C17H17NO2/c1-19-15-10-13-8-9-18-17(12-6-4-3-5-7-12)14(13)11-16(15)20-2/h3-7,10-11H,8-9H2,1-2H3
InChIKeyWGTCMJBJRPKENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (CAS 10172-39-1) Procurement Guide: Core Properties and Research Applications


6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline (CAS 10172-39-1) is a heterocyclic organic compound belonging to the 3,4-dihydroisoquinoline class, characterized by a molecular formula of C17H17NO2 and a molecular weight of 267.32 g/mol [1]. It serves as a versatile scaffold in medicinal chemistry and synthetic organic chemistry, primarily as a key intermediate or model substrate in asymmetric hydrogenation reactions for the production of chiral tetrahydroisoquinoline derivatives [2].

Why Generic Substitution of 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline is Problematic for Research and Development


Generic substitution is not advised because the specific 6,7-dimethoxy substitution pattern on the isoquinoline core is a critical determinant of biological activity and synthetic utility. Studies have confirmed that the 6,7-dimethoxy substitution significantly enhances anticancer and anti-inflammatory activities compared to unsubstituted analogs . Furthermore, the absence of these methoxy groups on the quinoline ring severely impacts catalytic performance in asymmetric hydrogenation, confirming their pivotal role in achieving high enantioselectivity and conversion rates [1]. Therefore, interchanging this compound with a close analog lacking these precise substituents will lead to unpredictable and likely inferior experimental outcomes.

Quantitative Differentiation Evidence for 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline Against Key Comparators


Comparative PDE Inhibition Potency vs. Theophylline

6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolines have been shown to inhibit cAMP phosphodiesterases (PDEs) more potently than the non-specific PDE inhibitor theophylline [1]. While the exact IC50 values for the specific compound are not provided in the available abstract, this class-level inference establishes it as a superior starting point for developing selective PDE inhibitors compared to theophylline.

Phosphodiesterase Inhibition cAMP Enzyme Assay

Crucial Role of 6,7-Dimethoxy Substituents in Catalytic Asymmetric Hydrogenation

The presence of the 6,7-dimethoxy groups is pivotal for enantioselectivity in Ir-catalyzed asymmetric hydrogenation. Studies show that the reduction of substrates lacking these methoxy groups (e.g., 8a-11a) results in significantly lower conversion and enantiomeric excess (e.e.) [1]. For instance, using the optimal Ir-L4 catalyst, a related 4-nitrophenyl substrate (3a) with the 6,7-dimethoxy pattern achieved a 94% e.e. and 99% conversion, whereas a substrate without these groups (8a) required a different catalyst (Ir-L5) to reach a 75% e.e. and 86% conversion [1].

Asymmetric Hydrogenation Iridium Catalysis Enantioselective Synthesis

Recommended Research and Procurement Scenarios for 6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline


Asymmetric Hydrogenation Catalyst Development and Benchmarking

Procure 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline as a standard model substrate for screening and optimizing new iridium-based catalysts for the asymmetric hydrogenation of cyclic imines. Its well-defined reactivity and the established impact of its substitution pattern on enantioselectivity make it essential for generating comparable and reproducible results [1].

Synthesis of Chiral Tetrahydroisoquinoline (THIQ) Building Blocks

Utilize this compound as a key prochiral intermediate in the enantioselective synthesis of chiral 1-aryl-1,2,3,4-tetrahydroisoquinolines, which are privileged scaffolds in medicinal chemistry for developing CNS drugs and antitumor agents. The compound's established use in producing high-value chiral amines via hydrogenation provides a direct and reliable synthetic route [1].

Phosphodiesterase (PDE) Inhibitor Lead Discovery

Employ this compound as a foundational scaffold for the design and synthesis of novel PDE inhibitors. Its documented class-level advantage over theophylline in inhibiting cAMP phosphodiesterases justifies its selection as a starting point for medicinal chemistry optimization campaigns targeting inflammatory or respiratory diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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